molecular formula C7H6BrClN2 B12439349 2-Bromo-5-chlorobenzimidamide

2-Bromo-5-chlorobenzimidamide

Cat. No.: B12439349
M. Wt: 233.49 g/mol
InChI Key: QENCBYSHQHHSSU-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzimidamide is an organic compound that belongs to the class of benzimidamides It is characterized by the presence of bromine and chlorine atoms attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorobenzimidamide typically involves the bromination and chlorination of benzimidamide precursors. One common method includes the reaction of 2-chlorobenzonitrile with a brominating agent to form 2-Bromo-5-chlorobenzonitrile, which is then converted to this compound through subsequent reactions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chlorination processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of catalysts and optimized reaction conditions are crucial for achieving high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chlorobenzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Bromo-5-chlorobenzimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorobenzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of bromine and chlorine substitutions on the benzimidamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H6BrClN2

Molecular Weight

233.49 g/mol

IUPAC Name

2-bromo-5-chlorobenzenecarboximidamide

InChI

InChI=1S/C7H6BrClN2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H3,10,11)

InChI Key

QENCBYSHQHHSSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=N)N)Br

Origin of Product

United States

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